molecular formula C19H26BNO5 B3060250 1-Boc-Oxindole-5-boronic acid, pinacol ester CAS No. 2096332-45-3

1-Boc-Oxindole-5-boronic acid, pinacol ester

Cat. No. B3060250
CAS RN: 2096332-45-3
M. Wt: 359.2
InChI Key: COBKTUPAYDCBHU-UHFFFAOYSA-N
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Description

1-Boc-Oxindole-5-boronic acid, pinacol ester is a boronic acid ester derivative that is used in various fields of research and industry owing to its unique physical and chemical properties. It is used as a disinfector and tanning agent .


Molecular Structure Analysis

The empirical formula of this compound is C19H26BNO4 . Its molecular weight is 343.23 g/mol . The structure includes a boronic acid ester group, which is a key functional group in this compound .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .

Safety and Hazards

This compound may cause long-lasting harmful effects to aquatic life . It should be handled with care to avoid release to the environment . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . In case of contact, wash off with soap and plenty of water .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound is a boronic ester, which is a key building block in organic synthesis . It is used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries . The boron moiety in the compound can be converted into a broad range of functional groups .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of bioavailability .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

The compound is usually stable under normal conditions . The ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-14-9-8-13(10-12(14)11-15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBKTUPAYDCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105101
Record name 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096332-45-3
Record name 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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